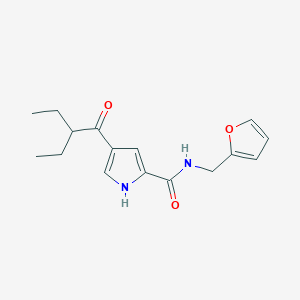

4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

Description

4-(2-Ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a branched 2-ethylbutanoyl group at the 4-position of the pyrrole ring and a 2-furylmethyl substituent on the carboxamide nitrogen. These compounds are typically synthesized via coupling reactions between activated carboxylic acids and amines, as demonstrated in studies on related pyrrole derivatives .

Properties

IUPAC Name |

4-(2-ethylbutanoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBJLPAWVKYPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162064 | |

| Record name | 4-(2-Ethyl-1-oxobutyl)-N-(2-furanylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439112-09-1 | |

| Record name | 4-(2-Ethyl-1-oxobutyl)-N-(2-furanylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439112-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethyl-1-oxobutyl)-N-(2-furanylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide, with the CAS number 439112-09-1, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, particularly in the context of antimicrobial and anticancer activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H20N2O3 with a molecular weight of 288.35 g/mol. The compound features a pyrrole ring substituted with an ethyl butanoyl group and a furylmethyl moiety, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including the target compound. A study focused on the design and synthesis of various pyrrole-2-carboxamides demonstrated significant anti-tuberculosis (TB) activity against Mycobacterium tuberculosis (Mtb). The structure–activity relationship indicated that modifications to the pyrrole ring could enhance potency against drug-resistant strains of TB, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Pathogen | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound A | Mtb H37Rv | <0.016 | >64 |

| Compound B | Mtb H37Rv | 0.5 | >50 |

| This compound | TBD | TBD | TBD |

The mechanism by which pyrrole derivatives exert their antimicrobial effects often involves inhibition of key enzymes or pathways in bacterial cells. For instance, compounds targeting the MmpL3 protein, crucial for mycolic acid transport in Mtb, have shown promise as novel anti-TB agents. The binding affinity and resultant inhibition can be influenced by the substituents on the pyrrole ring, suggesting that further optimization could enhance efficacy .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Study on Drug Resistance : A compound structurally similar to this compound was evaluated for its effectiveness against drug-resistant Mtb strains. The study reported a significant reduction in bacterial load in treated models compared to controls, indicating potential for clinical application .

- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that while some derivatives exhibited potent antimicrobial effects, they also showed varying levels of cytotoxicity against mammalian cell lines. The ideal candidate would maintain low cytotoxicity while achieving high antimicrobial activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Acyl Group Impact: The 2-ethylbutanoyl group (branched C₅ chain) in the target compound and its fluorobenzyl analog increases molecular weight compared to linear acyl groups (e.g., butyryl in ).

- N-Substituent Diversity: The 2-furylmethyl group (as in ) introduces heteroaromaticity, while thienylmethyl and pyridinyl ethyl substituents modulate electronic properties. Polar groups like dimethylaminoethyl may enhance water solubility.

Q & A

Q. What synthetic strategies are commonly employed to prepare pyrrole-2-carboxamide derivatives like 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide?

Synthesis typically involves multi-step routes:

- Core formation : Alkylation or benzylation of pyrrole esters (e.g., using 4-chlorobenzyl chloride with Cs₂CO₃ in DMF) to introduce substituents at the N-position .

- Cross-coupling : Suzuki-Miyaura reactions to attach aryl groups (e.g., phenylboronic acid with Pd(dppf)Cl₂ catalyst) .

- Amide coupling : Hydrolysis of esters to carboxylic acids (LiOH in THF-H₂O-EtOH), followed by coupling with amines using EDC·HCl, HOBt, and DIPEA/TEA in DMF .

- Functionalization : Introducing acyl groups (e.g., 2-ethylbutanoyl) via acylation reactions under anhydrous conditions .

Q. What analytical methods are critical for characterizing pyrrole-2-carboxamide derivatives?

- X-ray crystallography : Resolves molecular conformation, dihedral angles between rings, and hydrogen-bonding networks (e.g., R₂²(10) motifs in crystal packing) .

- HPLC and NMR : Purity assessment (≥98% by HPLC) and structural validation (¹H/¹³C NMR for substituent identification) .

- Mass spectrometry : Confirmation of molecular weight (e.g., MALDI-TOF for exact mass matching) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of amide bonds in pyrrole-2-carboxamide synthesis?

- Coupling agents : EDC·HCl with HOBt minimizes racemization and improves yields in DMF or dichloromethane .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while additives like DIPEA neutralize HCl byproducts .

- Temperature control : Reactions at 0–5°C reduce side reactions during acylation .

Q. What methodologies address contradictions in biological activity data across structurally similar pyrrole-2-carboxamides?

- Dose-response profiling : Determine MIC/MBC values against Gram-negative/-positive strains to compare potency thresholds .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., acyl chains, furylmethyl groups) and correlate with activity using regression models .

- Crystallographic analysis : Identify conformational changes (e.g., dihedral angles >60° between pyrrole and aryl rings) that may alter receptor binding .

Q. How can computational modeling enhance the design of pyrrole-2-carboxamide derivatives?

- Docking simulations : Predict binding affinities to target receptors (e.g., AT₁ or antimicrobial targets) using software like AutoDock .

- Pharmacophore mapping : Identify critical functional groups (e.g., carboxamide, furylmethyl) for activity .

- ADMET prediction : Use tools like SwissADME to optimize solubility, metabolic stability, and toxicity profiles .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in Suzuki coupling steps during pyrrole-2-carboxamide synthesis?

Q. What experimental controls are essential for validating antimicrobial activity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.